N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a fluorophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” typically involves the following steps:
Formation of the fluorophenoxyethyl intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate ethylating agent under basic conditions.
Coupling with benzamide: The intermediate is then coupled with a benzamide derivative that contains a trifluoromethyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the benzamide to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which “N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(4-bromophenoxy)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(4-methylphenoxy)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
“N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzamide” is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c17-11-5-7-12(8-6-11)23-10-9-21-15(22)13-3-1-2-4-14(13)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDJZLSOOABHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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